molecular formula C10H21LiO2 B14638164 lithium;1-(1-ethoxyethoxy)hexane CAS No. 51732-24-2

lithium;1-(1-ethoxyethoxy)hexane

Cat. No.: B14638164
CAS No.: 51732-24-2
M. Wt: 180.2 g/mol
InChI Key: RAUNBDBZNLAGGK-UHFFFAOYSA-N
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Description

Lithium;1-(1-ethoxyethoxy)hexane is an organolithium compound with the molecular formula C10H21LiO2. It is a member of the organolithium family, which are compounds containing carbon-lithium bonds. These compounds are known for their high reactivity and are widely used in organic synthesis as strong bases and nucleophiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium;1-(1-ethoxyethoxy)hexane can be synthesized through the reaction of 1-(1-ethoxyethoxy)hexane with lithium metal. The reaction typically takes place in an anhydrous solvent such as hexane or pentane to prevent the highly reactive lithium from reacting with moisture. The general reaction is as follows:

C6H13OCH2CH2OEt+2LiC6H13OCH2CH2OLi+LiOEt\text{C}_6\text{H}_{13}\text{OCH}_2\text{CH}_2\text{OEt} + 2\text{Li} \rightarrow \text{C}_6\text{H}_{13}\text{OCH}_2\text{CH}_2\text{OLi} + \text{LiOEt} C6​H13​OCH2​CH2​OEt+2Li→C6​H13​OCH2​CH2​OLi+LiOEt

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Lithium;1-(1-ethoxyethoxy)hexane can undergo oxidation reactions, where the lithium atom is replaced by an oxygen atom, forming the corresponding alcohol.

    Reduction: It can also participate in reduction reactions, where it acts as a reducing agent, donating electrons to other molecules.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and other organometallic compounds.

Major Products Formed:

    Oxidation: The major product is the corresponding alcohol.

    Reduction: The major product is the reduced form of the target molecule.

    Substitution: The major product is the substituted organolithium compound.

Scientific Research Applications

Lithium;1-(1-ethoxyethoxy)hexane has several applications in scientific research:

    Chemistry: It is used as a strong base and nucleophile in organic synthesis, facilitating the formation of carbon-carbon bonds.

    Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of lithium;1-(1-ethoxyethoxy)hexane involves the formation of a carbanion intermediate. The lithium atom donates electrons to the carbon atom, creating a highly reactive species that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

Comparison with Similar Compounds

    Lithium diisopropylamide (LDA): A strong base used in organic synthesis.

    n-Butyllithium: A highly reactive organolithium compound used in polymerization reactions.

    Methyllithium: Another organolithium compound used as a strong base and nucleophile.

Uniqueness: Lithium;1-(1-ethoxyethoxy)hexane is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to form stable carbanion intermediates makes it particularly useful in organic synthesis.

Properties

CAS No.

51732-24-2

Molecular Formula

C10H21LiO2

Molecular Weight

180.2 g/mol

IUPAC Name

lithium;1-(1-ethoxyethoxy)hexane

InChI

InChI=1S/C10H21O2.Li/c1-4-6-7-8-9-12-10(3)11-5-2;/h10H,1,4-9H2,2-3H3;/q-1;+1

InChI Key

RAUNBDBZNLAGGK-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCOC(C)OCCCCC[CH2-]

Origin of Product

United States

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